(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol
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Overview
Description
(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. The choice of method depends on factors like cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2S,3S,4S)-1-butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-10-5-8(12)9(13)7(10)6-11/h7-9,11-13H,2-6H2,1H3/t7-,8-,9-/m0/s1 |
InChI Key |
AORXTDSJOOFVRB-CIUDSAMLSA-N |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]1CO)O)O |
Canonical SMILES |
CCCCN1CC(C(C1CO)O)O |
Origin of Product |
United States |
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